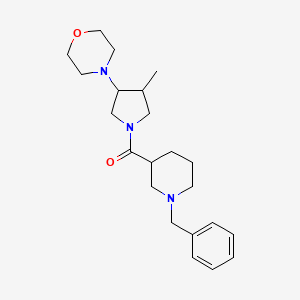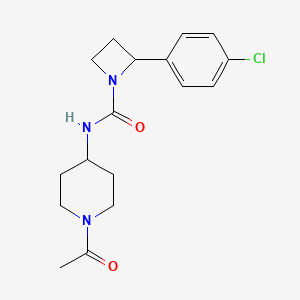![molecular formula C19H28N4O3 B7185874 N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185874.png)
N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a phenyl group substituted with a 2-methylpropanoylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis may begin with the formation of the 3-(2-methylpropanoylamino)phenyl intermediate, followed by the introduction of the morpholine and pyrrolidine rings through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl or nitrogen-containing compounds.
Scientific Research Applications
N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methylpropanoylamino)phenyl]butanamide
- N-[3-(2-methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to the presence of both morpholine and pyrrolidine rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-14(2)18(24)20-15-4-3-5-16(12-15)21-19(25)23-7-6-17(13-23)22-8-10-26-11-9-22/h3-5,12,14,17H,6-11,13H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGTFIVYGNXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)N2CCC(C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7185791.png)
![2-(3-Chloro-2-methylphenoxy)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185806.png)
![[1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7185814.png)
![Isoquinolin-4-yl-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7185819.png)
![1-[3-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B7185827.png)
![2-(4-Benzylpiperazin-1-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185839.png)
![4-ethyl-7-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-quinoxaline-2,3-dione](/img/structure/B7185843.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanone](/img/structure/B7185848.png)
![4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7185855.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185862.png)
![N-[(4-cyclopentyloxyphenyl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185870.png)


![2-[6-[[2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]indol-1-yl]-N-methylacetamide](/img/structure/B7185911.png)
